

Physical and chemical properties of 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,5-Trifluorobenzenesulfonamide

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Technical Guide: 2,4,5-Trifluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of **2,4,5-Trifluorobenzenesulfonamide**. Due to the limited availability of experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to provide a predictive profile. It is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar halogenated benzenesulfonamide derivatives.

Introduction

Benzenesulfonamides are a well-established class of organic compounds with a wide range of applications, most notably in medicinal chemistry. The introduction of fluorine atoms into the benzene ring can significantly alter the physicochemical and biological properties of these molecules, including their acidity, lipophilicity, and metabolic stability. **2,4,5-Trifluorobenzenesulfonamide** is a trifluorinated derivative that, while not extensively studied, holds potential for investigation in various research and development contexts.

Physicochemical Properties

Quantitative experimental data for **2,4,5-Trifluorobenzenesulfonamide** is not readily available in the public domain. The following table summarizes its basic molecular attributes and provides estimated values for key physical properties based on data from structurally related compounds such as 2-(Trifluoromethyl)benzenesulfonamide and pentafluorobenzenesulfonamide.^{[1][2][3]}

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₆ H ₄ F ₃ NO ₂ S |
| Molecular Weight | 227.16 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid |
| Melting Point | Not available (Predicted to be in the range of 150-200 °C) |
| Boiling Point | Not available (Predicted to be >300 °C) |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, acetone, DMSO) and sparingly soluble in water. |
| pKa | Not available (Predicted to be in the range of 9-10) |

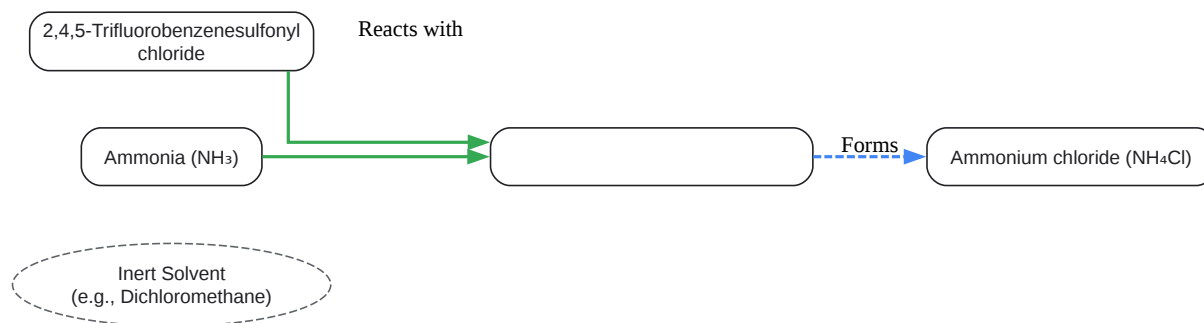
Chemical Properties and Reactivity

The chemical reactivity of **2,4,5-Trifluorobenzenesulfonamide** is dictated by the sulfonamide functional group and the electron-withdrawing nature of the trifluorinated phenyl ring. The sulfonamide nitrogen is acidic and can be deprotonated by a suitable base. The aromatic ring is deactivated towards electrophilic substitution due to the presence of three fluorine atoms and the sulfonyl group.

Synthesis

The most direct and common method for the synthesis of benzenesulfonamides is the reaction of the corresponding benzenesulfonyl chloride with ammonia or an amine.[4][5]

Reaction Scheme:



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Caption: General synthesis of **2,4,5-Trifluorobenzenesulfonamide**.

Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzenesulfonamide

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[6][7][8]

Materials:

- 2,4,5-Trifluorobenzenesulfonyl chloride
- Aqueous ammonia (e.g., 30% solution)
- Dichloromethane (DCM) or other suitable inert solvent
- Water

- Sodium sulfate (anhydrous)
- Toluene or other suitable recrystallization solvent

Procedure:

- Dissolve 2,4,5-trifluorobenzenesulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- Cool the solution in an ice bath (0-5 °C).
- Slowly add a solution of aqueous ammonia dropwise to the stirred solution of the sulfonyl chloride. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer.
- Wash the organic layer with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Recrystallize the crude product from a suitable solvent system (e.g., toluene) to obtain pure **2,4,5-Trifluorobenzenesulfonamide**.

Characterization

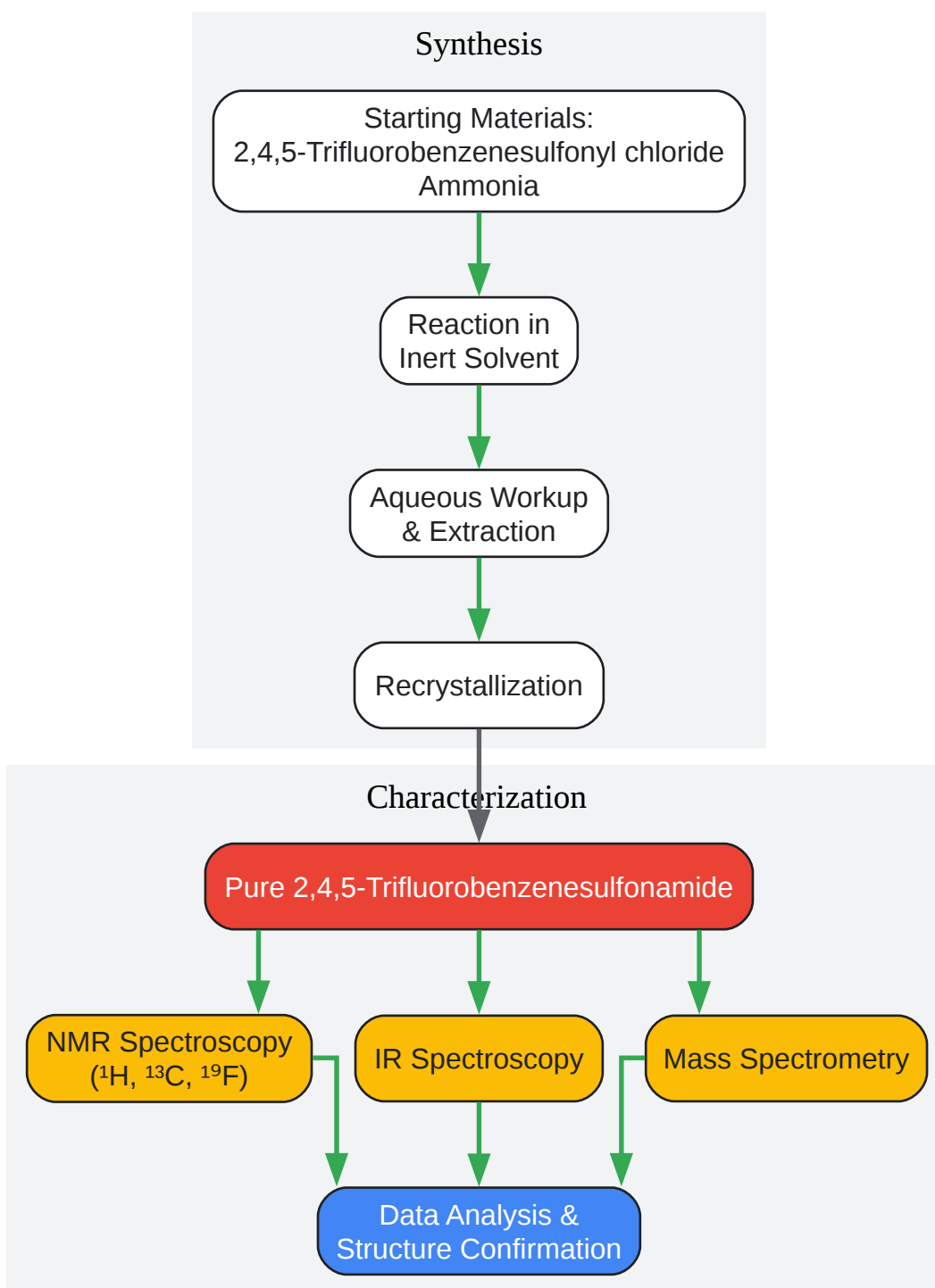
The synthesized **2,4,5-Trifluorobenzenesulfonamide** should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)

| Technique | Predicted Observations |
|---------------------|--|
| ^1H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The N-H protons of the sulfonamide will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |
| ^{13}C NMR | Signals for the six aromatic carbons will be observed, with their chemical shifts influenced by the fluorine and sulfonyl substituents. Carbon atoms bonded to fluorine will show C-F coupling. |
| ^{19}F NMR | Three distinct signals are expected for the three fluorine atoms on the aromatic ring, each showing coupling to the other fluorine atoms and to the aromatic protons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the sulfonamide group (around $3300\text{-}3400\text{ cm}^{-1}$), S=O stretching (asymmetric and symmetric, around $1350\text{-}1300\text{ cm}^{-1}$ and $1170\text{-}1150\text{ cm}^{-1}$, respectively), and C-F stretching (around $1250\text{-}1000\text{ cm}^{-1}$). |
| Mass Spectrometry | The molecular ion peak (M^+) corresponding to the molecular weight of 227.16 g/mol should be observed, along with characteristic fragmentation patterns. |

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.



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Caption: Workflow for the synthesis and characterization of **2,4,5-Trifluorobenzenesulfonamide**.

Potential Applications

While specific biological activities of **2,4,5-Trifluorobenzenesulfonamide** have not been reported, its structural features suggest potential areas of investigation:

- **Medicinal Chemistry:** As a scaffold for the development of novel therapeutic agents. The trifluorophenyl moiety can be explored for its role in binding to biological targets.
- **Agrochemicals:** Many fluorinated aromatic compounds exhibit herbicidal or pesticidal activity.
- **Materials Science:** As a building block for the synthesis of functional polymers or other advanced materials.

Conclusion

This technical guide provides a predictive yet comprehensive overview of **2,4,5-Trifluorobenzenesulfonamide**. Although lacking extensive experimental validation in the public literature, the information presented, based on established chemical principles and data from related compounds, offers a solid starting point for researchers. The detailed synthesis protocol and characterization workflow are intended to facilitate the preparation and confirmation of this compound, paving the way for future investigations into its properties and potential applications.

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- To cite this document: BenchChem. [Physical and chemical properties of 2,4,5-Trifluorobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306038#physical-and-chemical-properties-of-2-4-5-trifluorobenzenesulfonamide>]

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